molecular formula C21H26N2O B4596828 (4-CYCLOHEXYLPIPERAZINO)(2-NAPHTHYL)METHANONE

(4-CYCLOHEXYLPIPERAZINO)(2-NAPHTHYL)METHANONE

Cat. No.: B4596828
M. Wt: 322.4 g/mol
InChI Key: AAJVNUHLLWIHMJ-UHFFFAOYSA-N
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Description

(4-CYCLOHEXYLPIPERAZINO)(2-NAPHTHYL)METHANONE is a complex organic compound that features a cyclohexylpiperazine moiety linked to a naphthyl group via a methanone bridge

Scientific Research Applications

(4-CYCLOHEXYLPIPERAZINO)(2-NAPHTHYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOHEXYLPIPERAZINO)(2-NAPHTHYL)METHANONE typically involves the reaction of 4-cyclohexylpiperazine with 2-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The solvent of choice is often anhydrous dichloromethane or tetrahydrofuran, and the reaction is catalyzed by a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including recrystallization and column chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOHEXYLPIPERAZINO)(2-NAPHTHYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of naphthyl ketones or carboxylic acids.

    Reduction: Formation of naphthyl alcohols or amines.

    Substitution: Introduction of alkyl or aryl groups at the piperazine ring.

Mechanism of Action

The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)(2-NAPHTHYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE (AM-2202): A synthetic cannabinoid with a similar naphthyl structure.

    (1-(4-PENTENYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE: Another synthetic cannabinoid with structural similarities.

Uniqueness

(4-CYCLOHEXYLPIPERAZINO)(2-NAPHTHYL)METHANONE is unique due to its combination of a cyclohexylpiperazine moiety and a naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-naphthalen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-21(19-11-10-17-6-4-5-7-18(17)16-19)23-14-12-22(13-15-23)20-8-2-1-3-9-20/h4-7,10-11,16,20H,1-3,8-9,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJVNUHLLWIHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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